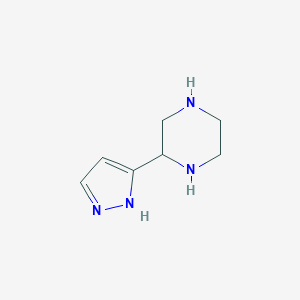

2-(1H-Pyrazol-3-yl)piperazin

Übersicht

Beschreibung

Synthesis Analysis

Piperazine serves as an excellent catalyst for the synthesis of various derivatives, including those with pyrazolyl groups, offering a cost-effective and environmentally benign approach. The synthesis involves straightforward procedures that can be scaled up, highlighting piperazine's versatility and efficiency as a catalyst in organic synthesis (Yousefi et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing the pyrazolyl and piperazine units has been thoroughly investigated, incorporating techniques such as X-ray crystallography combined with Hirshfeld and DFT calculations. These studies provide deep insights into the intermolecular interactions and the electronic properties, which are crucial for understanding the chemical behavior and designing new compounds with desired properties (Shawish et al., 2021).

Chemical Reactions and Properties

The reactivity of the pyrazolyl piperazine derivatives has been explored in various chemical reactions, demonstrating their potential as versatile intermediates. These compounds participate in reactions that lead to the formation of complex structures with significant biological activity, indicating their importance in synthetic organic chemistry (Mekky & Sanad, 2020).

Physical Properties Analysis

Investigations into the physical properties of compounds containing the pyrazolyl and piperazine moieties, such as solubility, melting point, and crystal structure, provide essential data for their application in drug formulation and material science. These properties are determined by the molecular structure and intermolecular interactions within the compounds (Zhou, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to undergo various chemical transformations, are fundamental for the application of pyrazolyl piperazine derivatives in synthesizing new medicinal agents. Studies have shown that these compounds exhibit a wide range of activities, demonstrating their potential in medicinal chemistry and drug design (Fussell et al., 2012).

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Wirkstoffforschung

Der Pyrazolkern, der Teil der Verbindung „2-(1H-Pyrazol-3-yl)piperazin“ ist, hat eine breite Palette von Anwendungen in der medizinischen Chemie und Wirkstoffforschung . Pyrazole wurden als Gerüste bei der Synthese von bioaktiven Chemikalien verwendet . Sie haben bemerkenswerte biologische Eigenschaften wie antibakterielle, entzündungshemmende, krebshemmende, schmerzlindernde, krampflösende, wurmtreibende, antioxidative und herbizide Eigenschaften gezeigt .

Agrochemie

Im Bereich der Agrochemie sind Pyrazole ebenfalls von großer Bedeutung . Sie werden bei der Entwicklung neuer Pestizide und Herbizide eingesetzt .

Koordinationschemie

Pyrazole spielen eine entscheidende Rolle in der Koordinationschemie . Sie können als Liganden wirken und sich mit Metallionen koordinieren, um komplexe Strukturen zu bilden .

Organometallchemie

In der organometallischen Chemie werden Pyrazole zur Synthese von metallorganischen Verbindungen verwendet . Diese Verbindungen finden Anwendung in verschiedenen Bereichen, darunter Katalyse und Materialwissenschaften .

Grüne Synthese

Pyrazole sind auch an grünen Syntheseprozessen beteiligt . <a data-citationid="971e127b-b4ef-d443-aa73-58cdedd21bb9-32-group" h="ID=

Safety and Hazards

Wirkmechanismus

Target of Action

Pyrazole derivatives, which include 2-(1h-pyrazol-3-yl)piperazine, have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It has been suggested that pyrazole derivatives can interact with their targets in a variety of ways . For instance, a Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-Pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Biochemical Pathways

Pyrazole derivatives have been found to impact a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Molecular docking studies and in silico predictions of pharmacokinetic properties can provide insights into these aspects .

Result of Action

Pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of pyrazole derivatives can be influenced by various factors, including the choice of solvent and the presence of different catalysts .

Eigenschaften

IUPAC Name |

2-(1H-pyrazol-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-10-11-6(1)7-5-8-3-4-9-7/h1-2,7-9H,3-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANLPMMCLNQJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599669 | |

| Record name | 2-(1H-Pyrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111781-55-6 | |

| Record name | 2-(1H-Pyrazol-3-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111781-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Pyrazol-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)

![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)